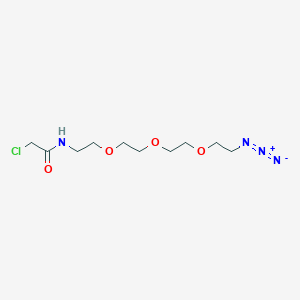

Azido-PEG3-chloroacetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C10H19ClN4O4 |

|---|---|

分子量 |

294.73 g/mol |

IUPAC 名称 |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-chloroacetamide |

InChI |

InChI=1S/C10H19ClN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |

InChI 键 |

CSFKAYFXUDYUJE-UHFFFAOYSA-N |

规范 SMILES |

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CCl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG3-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG3-chloroacetamide, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details a plausible and robust synthetic route, purification methodologies, and the relevant analytical data, presented in a format accessible to researchers in chemical biology and drug discovery.

Introduction

This compound is a versatile chemical tool featuring three key components: a terminal azide (B81097) group, a triethylene glycol (PEG3) spacer, and a chloroacetamide functional group. The azide moiety is a versatile handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling efficient and specific conjugation to alkyne-containing molecules. The chloroacetamide group acts as a covalent warhead, capable of forming a stable thioether bond with cysteine residues on proteins, making it a valuable component in the design of covalent inhibitors and chemical probes. The hydrophilic PEG3 linker enhances aqueous solubility and provides spatial separation between the conjugated moieties, which is often critical for maintaining the biological activity of the final conjugate.

The primary application of this compound is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] In this context, this compound can serve as a component of the linker connecting the target protein ligand to the E3 ligase ligand.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acylation of the commercially available starting material, 1-amino-11-azido-3,6,9-trioxaundecane (B1666428) (also known as Azido-PEG3-amine), with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the primary amine of Azido-PEG3-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to neutralize the hydrochloric acid byproduct.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₉ClN₄O₄ |

| Molecular Weight | 294.74 g/mol |

| CAS Number | 604766-23-6 |

| Appearance | Colorless to light yellow viscous liquid |

| Purity (Typical) | ≥95% |

Data sourced from commercial supplier information and predictive modeling.[5][6]

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the amidation of amines with chloroacetyl chloride.[7][8][9]

Materials:

-

Azido-PEG3-amine (1.0 eq.)

-

Chloroacetyl chloride (1.1 eq.)

-

Triethylamine (TEA) (1.2 eq.)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Azido-PEG3-amine (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (TEA) (1.2 eq.) to the stirred solution.

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 10:1 chloroform (B151607)/methanol). The disappearance of the Azido-PEG3-amine spot indicates the completion of the reaction.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a viscous oil.

Predicted Analytical Characterization Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.1-7.3 (br s, 1H, NH), 4.07 (s, 2H, COCH₂Cl), 3.6-3.8 (m, 12H, PEG CH₂), 3.4-3.5 (m, 4H, CH₂N₃ and CH₂NH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 165.8 (C=O), 70.6, 70.4, 70.2, 69.9 (PEG CH₂), 50.6 (CH₂N₃), 42.6 (COCH₂Cl), 39.5 (CH₂NH) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₂₀ClN₄O₄⁺: 295.11; found: 295.1 |

Note: Predicted data is based on the chemical structure and data from similar compounds. Actual experimental data may vary.[5][10]

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, excess reagents, and byproducts. Due to the polar nature of the PEG chain, specialized chromatographic techniques are often required.[11]

Purification Methodologies

| Method | Stationary Phase | Mobile Phase System (Typical) | Principle of Separation |

| Flash Column Chromatography | Silica (B1680970) gel | Gradient of Methanol (B129727) in Chloroform (e.g., 1-10%) or Dichloromethane | Polarity |

| Reverse-Phase HPLC (RP-HPLC) | C18 or C4 bonded silica | Gradient of Acetonitrile (B52724) in Water (with 0.1% TFA) | Hydrophobicity |

| Aqueous Normal-Phase Chromatography | Amine-bonded silica | Gradient of Water in Acetonitrile | Hydrophilic Interaction (HILIC) |

Experimental Protocol: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Chloroform (or Dichloromethane)

-

Methanol

-

Glass column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

-

Potassium permanganate (B83412) stain or other suitable visualization agent

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., from 0% to 10%). A slow gradient is often more effective for separating PEGylated compounds.[11]

-

Fraction Collection: Collect fractions and monitor the separation by TLC.

-

Product Identification: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)[12][13]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[12]

-

Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[13]

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 45 °C[13]

Procedure:

-

Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase composition.

-

Injection and Separation: Inject the sample onto the equilibrated HPLC system and run the gradient program.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Removal: Remove the acetonitrile by rotary evaporation and lyophilize the aqueous solution to obtain the pure product.

Visualizations

Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This technical guide outlines a reliable and reproducible approach for the synthesis and purification of this compound. The described methods, based on established chemical principles and analogous procedures, provide a solid foundation for researchers to produce this valuable bifunctional linker for applications in PROTAC development, chemical biology, and drug discovery. The provided diagrams offer a clear visual representation of the experimental workflow and the mechanism of action of PROTACs, aiding in the conceptual understanding and practical implementation of these technologies. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when handling reactive reagents like chloroacetyl chloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound|604766-23-6|MSDS [dcchemicals.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. phenomenex.com [phenomenex.com]

Mechanism of action of Azido-PEG3-chloroacetamide in PROTACs

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG3-chloroacetamide in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to their success. The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties and its ability to induce a productive ternary complex. This guide provides a detailed examination of this compound, a trifunctional linker building block, detailing the specific roles of its azide (B81097), PEG, and chloroacetamide moieties in the synthesis and mechanism of action of covalent PROTACs.

Introduction to PROTAC Technology

PROTACs function by inducing proximity between a specific POI and an E3 ubiquitin ligase. This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling potent and durable degradation of target proteins, including those previously considered "undruggable."

The architecture of a PROTAC is modular. While the two ligands determine which protein is targeted and which E3 ligase is hijacked, the linker connecting them governs the orientation and stability of the resulting ternary complex. Linker composition and length are critical for optimizing degradation efficiency (DC50), cell permeability, and solubility.

Core Components and Mechanism of this compound

This compound is a heterotrifunctional molecule designed for modular PROTAC synthesis. Its mechanism of action is best understood by dissecting the distinct function of each of its three components.

The Azido Group: A Handle for Click Chemistry

The azide (N₃) group is a bioorthogonal chemical handle used for covalently linking molecules together with high efficiency and specificity. In PROTAC synthesis, it provides a reliable method for attaching the linker to either the POI ligand or the E3 ligase ligand.[1] This is typically accomplished via "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

-

Mechanism : The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is highly favorable, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it ideal for complex molecule synthesis.

-

Application : A researcher can synthesize a POI or E3 ligase ligand containing a terminal alkyne. This alkyne-modified ligand can then be "clicked" onto the this compound linker, creating a larger fragment ready for the next conjugation step. This modular approach allows for the rapid generation of PROTAC libraries with varied linkers.

References

Technical Guide: Azido-PEG3-chloroacetamide in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG3-chloroacetamide, a heterobifunctional linker critical for advanced applications in bioconjugation, chemical biology, and the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, detailed experimental protocols for its core applications, and visual representations of relevant workflows and mechanisms.

Core Compound Data

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides spatial separation between conjugated molecules. Its two key functional groups, an azide (B81097) and a chloroacetamide moiety, enable sequential and orthogonal conjugation reactions.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 604766-23-6 | [1][2] |

| Molecular Weight | 294.74 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₉ClN₄O₄ | [1][2] |

Key Applications and Reaction Mechanisms

This compound is primarily utilized in two key areas:

-

PROTAC Synthesis: As a linker, it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces the degradation of the POI.[2]

-

Bioconjugation: It facilitates the labeling and modification of biomolecules such as proteins, peptides, and antibodies.[4]

The utility of this linker stems from the distinct reactivity of its terminal groups:

-

The azide group reacts with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6]

-

The chloroacetamide group is a thiol-reactive moiety that forms a stable thioether bond with cysteine residues in proteins and peptides.[7]

Below are diagrams illustrating the PROTAC mechanism and a general experimental workflow for utilizing this compound.

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

References

The Pivotal Role of the PEG Linker in Azido-PEG3-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-chloroacetamide is a heterobifunctional chemical tool of significant interest in the fields of bioconjugation, chemical biology, and targeted drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the critical role of its polyethylene (B3416737) glycol (PEG) linker. The molecule's architecture, featuring a terminal azide (B81097) for bioorthogonal "click" chemistry and a chloroacetamide group for covalent linkage to cysteine residues, is bridged by a three-unit PEG chain. This PEG linker is not merely a spacer but a crucial determinant of the molecule's physicochemical properties and biological performance, profoundly influencing solubility, biocompatibility, and the spatial orientation of its reactive moieties. This guide will detail the functions of each component of this compound, present relevant quantitative data for analogous systems, provide detailed experimental protocols for its application, and illustrate key concepts with diagrams to empower researchers in its effective utilization.

Introduction: The Molecular Architecture of this compound

This compound is a versatile linker designed for the precise chemical modification of biomolecules. Its structure can be deconstructed into three key functional domains:

-

Azide Group (-N₃): This moiety serves as a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the attachment of a wide array of molecules, such as fluorescent dyes, biotin (B1667282) tags, or ligands for protein targeting, under mild, aqueous conditions.

-

Chloroacetamide Group (-COCH₂Cl): This functional group is a mild electrophile that reacts specifically with nucleophilic residues on proteins, primarily the thiol group of cysteine. This reaction forms a stable thioether bond, enabling the covalent and site-specific attachment of the linker to a protein of interest.

-

PEG3 Linker (- (OCH₂CH₂)₃ -): The three-unit polyethylene glycol chain is the central component that dictates many of the linker's favorable properties. Its role extends beyond simply connecting the azide and chloroacetamide groups.

The Multifaceted Role of the PEG Linker

The PEG linker is integral to the functionality of this compound, contributing to several key attributes that are critical for its successful application in complex biological systems.

Enhanced Aqueous Solubility and Biocompatibility

Many biomolecules and small molecule drugs exhibit poor solubility in aqueous buffers, which can hinder their utility in biological assays and therapeutic applications. The hydrophilic nature of the ethylene (B1197577) glycol repeats in the PEG chain significantly enhances the overall water solubility of the this compound molecule and any conjugate it forms. This improved solubility is crucial for preventing aggregation and ensuring that the molecule remains in solution during experimental procedures. Furthermore, PEG is well-established as a biocompatible polymer with low immunogenicity, reducing the likelihood of adverse immune responses when used in cellular or in vivo applications.

Flexible Spacer for Optimal Spatial Orientation

In applications such as PROTAC development, the distance and relative orientation between the target protein and the recruited E3 ligase are critical for efficient ubiquitination and subsequent degradation. The PEG linker provides a flexible and defined spacer that allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex. The length of the PEG chain can be rationally designed to optimize this spatial arrangement, a critical parameter in PROTAC efficacy.

Reduction of Steric Hindrance

The PEG chain can act as a steric shield, minimizing non-specific interactions between the conjugated molecules and other cellular components. This "stealth" property can reduce background noise in assays and improve the specificity of the intended biological effect.

Quantitative Data: Performance Metrics of PROTAC Linkers

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| TBK1 | Pomalidomide | PEG/Alkyl | 21 | 3 | 96 | [1] |

| TBK1 | Pomalidomide | PEG/Alkyl | 29 | 292 | 76 | [1] |

| ERα | VHL Ligand | PEG/Alkyl | 16 | ~1000 | ~95 | N/A |

| BRD4 | VHL Ligand | PEG | 12 | 1.8 | >95 | N/A |

Note: The data presented is for illustrative purposes to highlight the importance of linker optimization and does not represent direct measurements for this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation and PROTAC synthesis.

Protocol for Covalent Labeling of a Cysteine-Containing Protein

Objective: To covalently attach this compound to a protein via a cysteine residue.

Materials:

-

Cysteine-containing protein of interest

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

-

Reducing agent (e.g., TCEP)

-

Desalting column

Procedure:

-

Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.

-

Buffer Exchange: Remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.

-

Linker Conjugation: Immediately add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the protein solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column or via dialysis against a suitable buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy (if a chromophore is introduced in a subsequent click reaction).

Protocol for PROTAC Synthesis via Click Chemistry

Objective: To synthesize a PROTAC by conjugating an alkyne-modified target protein ligand to the azide-functionalized protein from Protocol 4.1.

Materials:

-

Azide-labeled protein (from Protocol 4.1)

-

Alkyne-modified ligand of interest

-

Copper(I) source (e.g., CuSO₄)

-

Reducing agent for copper (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction Buffer: PBS, pH 7.4

Procedure (CuAAC):

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and a 5- to 10-fold molar excess of the alkyne-modified ligand in the reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and TBTA.

-

Catalyst Addition: Add the catalyst components to the reaction mixture in the following order, with gentle mixing after each addition: TBTA (to a final concentration of 100 µM), CuSO₄ (to a final concentration of 1 mM), and sodium ascorbate (to a final concentration of 5 mM).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Purify the resulting PROTAC using affinity chromatography (if an affinity tag is present on the protein) or size-exclusion chromatography to remove excess reagents and catalyst.

-

Validation: Confirm the formation of the PROTAC by SDS-PAGE and mass spectrometry.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

References

An In-depth Technical Guide to the Core Principles of Using Azido-PEG3-chloroacetamide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-chloroacetamide is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation, enabling the precise and stable linkage of molecules to proteins and other biomolecules. This guide provides a comprehensive overview of the fundamental principles governing its use. It details the distinct roles of its three key components: the cysteine-reactive chloroacetamide group, the bio-orthogonal azide (B81097) handle, and the hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This document outlines the chemical mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in a two-step conjugation strategy. Furthermore, this guide offers visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development, proteomics, and materials science.

Core Principles of this compound

This compound is a versatile chemical linker designed for two-step bioconjugation strategies. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups that allow for sequential and controlled chemical modifications.

Chemical Structure and Functional Components

The molecule consists of three essential components:

-

Chloroacetamide Group: A reactive electrophile that specifically targets the nucleophilic thiol groups of cysteine residues on proteins.[1]

-

Azide Group: A bio-orthogonal functional group that does not react with native biological molecules, serving as a handle for "click chemistry" reactions.[2]

-

PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that connects the chloroacetamide and azide groups. This linker enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[3][4]

The Role of the PEG3 Linker

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the properties of the resulting biomolecule conjugates.[5] The PEG3 spacer in this compound offers several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.[3]

-

Reduced Steric Hindrance: The flexible PEG chain provides adequate spacing between the conjugated molecules, minimizing steric interference that could otherwise hinder the reaction or affect the biological activity of the protein.[6]

-

Improved Pharmacokinetics: In therapeutic applications like antibody-drug conjugates (ADCs), PEGylation can increase the hydrodynamic volume of the conjugate, which helps to reduce renal clearance, extend the circulating half-life, and shield the protein from proteolytic degradation.[7]

-

Biocompatibility: PEG is known for its low immunogenicity and biocompatibility, making it a suitable choice for in vivo applications.[8]

Reactivity and Reaction Mechanisms

The utility of this compound lies in its ability to facilitate a two-step conjugation process: an initial cysteine-specific alkylation followed by a bio-orthogonal click chemistry reaction.

Step 1: Cysteine-Specific Alkylation

The chloroacetamide group reacts with the deprotonated thiol group (thiolate) of a cysteine residue via a nucleophilic substitution (SN2) reaction. This forms a stable thioether bond, covalently attaching the Azido-PEG3 moiety to the protein.[9] Chloroacetamide is known for its high specificity for cysteine residues compared to other haloacetamides like iodoacetamide, which can have more off-target reactions with other nucleophilic amino acids such as lysine (B10760008) and histidine.[1][10] However, it should be noted that chloroacetamide can promote the oxidation of methionine residues.[10]

Step 2: Bio-orthogonal Ligation via Click Chemistry

The azide group introduced onto the protein serves as a versatile handle for subsequent modification using "click chemistry". This term describes reactions that are rapid, high-yielding, and bio-orthogonal.[2] The two most common types of azide-alkyne click chemistry are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[5][11] This method is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne significantly accelerates the reaction with the azide, eliminating the need for a catalyst.[9][12] This makes SPAAC highly suitable for applications in living systems.[9][12]

Quantitative Data Summary

The efficiency and specificity of bioconjugation reactions are critical for reproducible results. The following tables summarize key quantitative data related to the reactive moieties of this compound.

Table 1: Comparison of Haloacetamide Reactivity for Cysteine Alkylation

| Feature | Chloroacetamide | Iodoacetamide |

| Relative Reactivity | Lower | High |

| Specificity for Cysteine | Higher | Prone to off-target reactions |

| Key Side Reactions | Methionine oxidation (up to 40% of Met-containing peptides)[10] | Alkylation of Lys, His, Met, Asp, Glu, N-termini[10] |

| Resulting Mass Addition | +57.02 Da (Carbamidomethyl) | +57.02 Da (Carbamidomethyl) |

Table 2: Typical Parameters for Azide-Alkyne Click Chemistry Reactions

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Time | 15 minutes - 4 hours[2][6] | 1 - 12 hours[6] |

| Temperature | Room Temperature or 37°C[2][13] | Room Temperature or 37°C[6] |

| pH Range | 4 - 12 | Physiological pH (~7.4)[12] |

| Typical Yield | >95%[14] | High, often quantitative |

| Catalyst Required | Yes (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[5] | No |

| Common Alkyne Partner | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |

Table 3: Properties and Impact of PEG Linker Length

| Property | Effect of Increasing PEG Linker Length |

| Solubility | Increases |

| In Vivo Circulation Time | Increases |

| Steric Hindrance | Can increase, potentially affecting reaction kinetics[15] |

| Immunogenicity | Decreases |

Experimental Protocols

This section provides a generalized, two-step protocol for the bioconjugation of a molecule of interest to a cysteine-containing protein using this compound.

Step 1: Cysteine-Specific Protein Modification with this compound

This protocol describes the initial labeling of a protein with the this compound linker.

Materials:

-

Protein of interest with at least one accessible cysteine residue.

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.0-8.0. Degas the buffer before use.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if cysteine residues are in disulfide bonds.

-

Quenching Reagent: N-acetyl-cysteine or Dithiothreitol (DTT).

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the target cysteine is part of a disulfide bond, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching reagent like N-acetyl-cysteine to a final concentration of 10-20 mM to consume any unreacted chloroacetamide. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted linker and quenching reagent using SEC or dialysis against the desired buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful incorporation of the azide group using mass spectrometry (expect a mass increase corresponding to the linker).

-

Step 2: Bio-orthogonal Ligation via Click Chemistry

This protocol describes the conjugation of an alkyne- or cyclooctyne-modified molecule to the azide-functionalized protein.

Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-modified protein from Step 1.

-

Alkyne-modified molecule of interest (e.g., drug, dye, biotin).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared).

-

Copper Ligand (e.g., THPTA or TBTA) stock solution (e.g., 10 mM in DMSO or water).

Procedure:

-

In a reaction tube, combine the azide-modified protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.

-

Prepare the catalyst solution immediately before use. Add the components to the protein-alkyne mixture in the following order, mixing gently after each addition:

-

Copper ligand (to a final concentration of 0.1-0.5 mM).

-

CuSO₄ (to a final concentration of 1 mM).

-

Sodium Ascorbate (to a final concentration of 1-5 mM).[6]

-

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the final conjugate using SEC or dialysis to remove the catalyst and excess reagents.

Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-modified protein from Step 1.

-

Cyclooctyne-modified molecule of interest (e.g., DBCO-drug, BCN-dye).

Procedure:

-

In a reaction tube, combine the azide-modified protein with a 3- to 10-fold molar excess of the cyclooctyne-containing molecule.

-

Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times will vary depending on the specific cyclooctyne and protein.[6]

-

Purify the labeled protein using SEC or dialysis to remove any unreacted cyclooctyne reagent.

Characterization of the Final Bioconjugate

The efficiency and integrity of the final conjugate should be assessed using various analytical techniques.

Table 4: Methods for Bioconjugate Characterization

| Technique | Information Provided |

| SDS-PAGE | Confirmation of conjugation (shift in molecular weight), assessment of purity. |

| Mass Spectrometry (MS) | Precise mass measurement, determination of conjugation ratio (e.g., drug-to-antibody ratio), identification of conjugation sites (via peptide mapping).[16][17] |

| UV-Vis Spectroscopy | Quantification of conjugation ratio if the attached molecule has a unique absorbance.[18] |

| Size-Exclusion Chromatography (SEC) | Assessment of aggregation and purity.[18] |

| Hydrophobic Interaction Chromatography (HIC) | Determination of drug load distribution and heterogeneity.[16] |

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for a typical bioconjugation experiment using this compound.

References

- 1. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. broadpharm.com [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. youtube.com [youtube.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. enovatia.com [enovatia.com]

- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

Azido-PEG3-chloroacetamide: An In-depth Technical Guide for Bifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-chloroacetamide, a heterobifunctional crosslinker with significant applications in chemical biology, drug discovery, and proteomics. This document details its chemical properties, reactivity, and provides experimental protocols for its use in bioconjugation, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of two molecules. Its structure features two distinct reactive moieties separated by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This bifunctional nature allows for a controlled, sequential conjugation strategy.

The key features of this compound include:

-

An Azide (B81097) Group (N₃): This functionality enables highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These bioorthogonal reactions allow for the precise attachment of alkyne- or strained cyclooctyne-containing molecules.

-

A Chloroacetamide Group (ClCH₂C(O)NH-): This group serves as a thiol-reactive handle, capable of forming a stable thioether bond with cysteine residues in proteins and peptides.[3][4] This reaction, a form of alkylation, is a well-established method for protein modification.

-

A PEG3 Spacer: The three-unit polyethylene glycol linker enhances the aqueous solubility of the crosslinker and the resulting conjugate.[5] It also provides a flexible spacer arm, which can be crucial for optimizing the distance and orientation between the two conjugated molecules, particularly in applications like PROTACs where it facilitates the formation of a productive ternary complex.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | 1-(2-azidoethoxy)-2-(2-chloroacetamidoethoxy)ethane | |

| CAS Number | 604766-23-6 | |

| Molecular Formula | C₁₀H₁₉ClN₄O₄ | [2] |

| Molecular Weight | 294.74 g/mol | [2] |

| Appearance | Colorless to pale yellow oil or solid | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Reactivity and Mechanism of Action

The utility of this compound stems from its two orthogonal reactive groups, allowing for a two-step conjugation process. This sequential reactivity minimizes the formation of unwanted homodimers or polymers.[7]

Thiol-Reactive Chloroacetamide Moiety

The chloroacetamide group reacts with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This alkylation reaction is most efficient at a slightly basic pH (7.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.

Bioorthogonal Azide Moiety

The azide group is unreactive towards the functional groups typically found in biological systems, making it a bioorthogonal handle. Its primary reaction is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. This "click chemistry" reaction can be performed under two main conditions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that proceeds under mild, aqueous conditions.[8][9] A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), is required.[10][11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne accelerates the reaction without the need for a catalyst, which can be advantageous in biological systems where copper may be cytotoxic.[2]

Applications in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[12] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[3]

This compound can be used to synthesize a library of PROTACs with varying linker lengths and attachment points. For example, a cysteine-containing E3 ligase ligand could be reacted with the chloroacetamide group, followed by a click reaction of the azide with an alkyne-modified POI ligand.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the principal mechanism for targeted protein degradation in eukaryotic cells.[13][14] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[15][16] PROTACs act by forming a ternary complex between the POI and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the POI.[11]

Quantitative Data

| Parameter | Typical Range / Value | Notes | Reference(s) |

| Chloroacetamide-Thiol Reaction Yield | >90% | Yields are generally high under optimal pH and stoichiometry. A study on chloroacetamide-modified nucleotides showed ~95% yield with cysteine. | [4] |

| Chloroacetamide-Thiol Reaction Time | 1-4 hours | Reaction time is dependent on pH, temperature, and reactant concentrations. | |

| CuAAC Click Chemistry Yield | >90% | Click chemistry is known for its high efficiency and yields. | [8] |

| CuAAC Click Chemistry Reaction Time | 0.5-2 hours | Reactions are typically rapid at room temperature. | [17] |

| Stability of Thioether Bond | High | The thioether bond formed is generally stable under physiological conditions. | [18] |

| Stability of Triazole Linkage | High | The triazole ring formed via click chemistry is very stable. | [8] |

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its application in a sequential bioconjugation workflow.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from tri(ethylene glycol). The following is a representative synthetic route based on established methods for the synthesis of heterobifunctional PEG linkers.[15][19][20]

Step 1: Monotosylation of Tri(ethylene glycol)

-

Dissolve tri(ethylene glycol) (1 eq.) in pyridine (B92270) or dichloromethane (B109758).

-

Cool the solution to 0°C.

-

Slowly add p-toluenesulfonyl chloride (1 eq.) and stir the reaction at 0°C for 1 hour, then at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify by column chromatography to obtain mono-tosylated PEG3 (HO-PEG3-OTs).

Step 2: Azidation

-

Dissolve HO-PEG3-OTs (1 eq.) in a suitable solvent such as DMF or ethanol.

-

Add sodium azide (NaN₃, 1.5-2 eq.) and heat the reaction to 60-80°C overnight.

-

Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Purify by column chromatography to yield Azido-PEG3-alcohol (HO-PEG3-N₃).

Step 3: Mesylation

-

Dissolve Azido-PEG3-alcohol (1 eq.) in anhydrous dichloromethane under an inert atmosphere.

-

Add triethylamine (B128534) (1.5 eq.) and cool the solution to 0°C.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) and stir at 0°C for 1 hour, then at room temperature for 2-4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to obtain the mesylated intermediate (MsO-PEG3-N₃).

Step 4: Amination

-

Dissolve MsO-PEG3-N₃ (1 eq.) in a concentrated solution of ammonia (B1221849) in methanol (B129727) or water.

-

Stir the reaction in a sealed vessel at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain Azido-PEG3-amine (H₂N-PEG3-N₃).

Step 5: Chloroacetylation

-

Dissolve Azido-PEG3-amine (1 eq.) in anhydrous dichloromethane and add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 eq.).

-

Cool the solution to 0°C.

-

Slowly add chloroacetyl chloride (1.1 eq.) and stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product, this compound.

Sequential Bioconjugation Workflow

The following diagram and protocol outline a general workflow for a two-step bioconjugation using this compound, first reacting with a thiol-containing protein and subsequently with an alkyne-containing molecule.

Protocol: Step 1 - Thiol-Alkylation

-

Protein Preparation: Prepare the thiol-containing protein at a concentration of 1-5 mg/mL in a non-thiol containing buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Borate buffer). If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

-

Crosslinker Preparation: Dissolve this compound in a water-miscible organic solvent like DMSO or DMF to prepare a 10-50 mM stock solution.

-

Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol: Step 2 - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

-

Prepare a 200 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

-

Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

To the azide-functionalized protein solution from Step 1, add the alkyne-containing molecule (typically 5-20 fold molar excess over the protein).

-

In a separate tube, premix the CuSO₄ and ligand solutions. Add this catalyst premix to the reaction mixture (final copper concentration is typically 0.1-1 mM).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration is typically 1-5 mM).

-

-

Incubation: Incubate the reaction for 30-120 minutes at room temperature, protected from light.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or preparative HPLC to remove unreacted reagents and byproducts.

-

Characterization: Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the identity and purity of the product.[10][14]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation, and contact with skin and eyes. Azides can be energetic compounds, although the risk is lower with this molecule compared to small inorganic azides. Chloroacetamides are alkylating agents and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a powerful bifunctional crosslinker that enables the controlled and sequential conjugation of biomolecules. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, particularly for the synthesis of PROTACs and other complex bioconjugates. The detailed protocols and technical information provided in this guide serve as a valuable resource for the effective application of this versatile reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. korambiotech.com [korambiotech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Preparation and Characterization of Hetero-bifunctional Cross-linking Reagents for Protein Modifications [jstage.jst.go.jp]

- 18. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Targeted Protein Degradation Using PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease-causing proteins that have been historically challenging to target with traditional inhibitors.[1][2] Unlike small molecule inhibitors that block the function of a protein, this approach eliminates the entire protein from the cell.[3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[1]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[4][5] This is achieved through the unique tripartite structure of a PROTAC, which consists of:

-

A ligand that binds to the target protein (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[6][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[9][10] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent degradation at sub-stoichiometric concentrations.[3][4] This event-driven pharmacology distinguishes PROTACs from occupancy-driven traditional inhibitors.[10]

This guide provides an in-depth technical overview of the PROTAC mechanism, key components, experimental protocols for their characterization, and quantitative data for prominent examples.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The efficacy of PROTACs is entirely dependent on their ability to co-opt the native cellular machinery for protein degradation. This process can be broken down into several key steps, as illustrated in the signaling pathway below.

The Ubiquitin-Proteasome Signaling Cascade

The ubiquitin-proteasome system (UPS) is a highly regulated pathway responsible for maintaining protein homeostasis.[7] It involves a three-enzyme cascade (E1, E2, and E3) to tag substrate proteins with ubiquitin, a small regulatory protein.[6][11]

Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway.

The process begins with the ATP-dependent activation of ubiquitin by an E1 activating enzyme.[11] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[12] Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein.[13] The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target, which acts as a signal for recognition and degradation by the 26S proteasome.[6][14]

PROTACs intervene at the E3 ligase step, effectively bringing a specific POI into proximity with the E3 ligase to induce its ubiquitination and subsequent degradation.[4][8]

Core Components of PROTAC Design

The modular nature of PROTACs allows for systematic optimization of their degradation activity. The choice of each component—the POI ligand, the E3 ligase ligand, and the linker—is critical to developing a potent and selective degrader.

E3 Ubiquitin Ligase Ligands

While the human genome encodes over 600 E3 ligases, only a handful have been successfully hijacked for targeted protein degradation due to the availability of high-affinity small molecule ligands.[15] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[16]

-

Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[9]

-

von Hippel-Lindau (VHL): VHL ligands are typically based on the endogenous substrate hypoxia-inducible factor 1α (HIF-1α).[16]

The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects of a PROTAC.[15]

Protein of Interest (POI) Ligands

The POI ligand provides the specificity for the PROTAC, directing it to the desired target protein. A wide range of ligands, from potent inhibitors to weaker binding fragments, can be incorporated into a PROTAC. One of the significant advantages of PROTAC technology is that the POI ligand does not need to bind to a catalytically active site; any suitable binding pocket on the protein surface can be targeted.[5][15] This dramatically expands the "druggable" proteome to include scaffolding proteins, transcription factors, and other non-enzymatic targets.[10]

The Linker

The linker is not merely a passive connector but plays a crucial role in the formation and stability of the ternary complex.[6] The length, composition, and attachment points of the linker dictate the relative orientation of the POI and E3 ligase within the complex, which in turn influences the efficiency of ubiquitination.[6] Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures.[3] The optimization of the linker is often an empirical process involving the synthesis and testing of a library of PROTACs with varying linker compositions and lengths.[3]

Quantitative Analysis of PROTAC Performance

The characterization of PROTACs involves a series of quantitative measurements to determine their binding affinities, degradation efficacy, and the stability of the ternary complex.

Key Performance Metrics

-

Binding Affinity (Kd): The dissociation constant (Kd) measures the binding affinity of the PROTAC to both the POI and the E3 ligase independently (binary affinity).

-

Ternary Complex Cooperativity (α): This value quantifies the effect of the protein-protein interactions between the POI and the E3 ligase on the stability of the ternary complex. It is calculated as the ratio of the PROTAC's binary affinity to its ternary complex affinity. An α > 1 indicates positive cooperativity, meaning the proteins favorably interact, stabilizing the complex. An α < 1 indicates negative cooperativity.[17]

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[17][18]

-

Dmax: The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.[17][18]

Comparative Data for Representative PROTACs

The following tables summarize quantitative data for well-characterized PROTACs targeting SMARCA2 and BRD4.

Table 1: Quantitative Data for VHL-based SMARCA2 PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) |

|---|---|---|---|---|---|

| PROTAC 1 | PEG | 28 | 98 | 15 | 2.5 |

| PROTAC 2 | Alkyl | 95 | 95 | 45 | 1.2 |

| PROTAC 3 | PEG | >10000 | <10 | >1000 | N/A |

Data synthesized from published literature.[17]

Table 2: Quantitative Data for VHL-based BRD4 PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) |

|---|---|---|---|---|---|

| MZ1 | PEG | 25 | >90 | 18 | 1.8 |

| ARV-771 | PEG/Alkyl | 5 | >95 | 10 | 3.2 |

| dBET1 | PEG | 4.1 | >95 | 8 | 4.5 |

Data synthesized from published literature.[7][19][20]

Experimental Protocols for PROTAC Characterization

A systematic workflow is employed to characterize the activity of newly synthesized PROTACs, from initial binding assessment to cellular degradation and mechanism of action studies.

PROTAC Characterization Workflow

The following diagram illustrates a typical experimental workflow for the discovery and optimization of a PROTAC.

Caption: A typical experimental workflow for PROTAC discovery and development.

Detailed Methodologies for Key Experiments

This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought close together.[7][16] In the context of PROTACs, the POI and E3 ligase are labeled with the donor and acceptor, respectively (or vice versa). The formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal.

Methodology:

-

Reagent Preparation:

-

Recombinantly express and purify the POI and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).

-

Label the POI with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) using commercially available labeling kits.

-

Prepare a serial dilution of the PROTAC compound in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Setup:

-

In a 384-well microplate, add the labeled POI and labeled E3 ligase at optimized concentrations.

-

Add the serially diluted PROTAC to the wells. Include no-PROTAC controls.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the ternary complex to form.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" seen with bifunctional molecules.[4] The peak of the curve represents the optimal concentration for ternary complex formation.

-

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[9]

Principle: This assay reconstitutes the enzymatic cascade of the UPS in vitro to monitor the transfer of ubiquitin to the POI in a PROTAC-dependent manner. The ubiquitinated POI can then be detected by Western blotting.[21]

Methodology:

-

Reagent Preparation:

-

Assemble the following purified components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRBN-DDB1), ubiquitin, and the target POI.

-

Prepare a reaction buffer containing ATP.

-

Prepare a stock solution of the PROTAC compound in DMSO.

-

-

Reaction Setup:

-

On ice, combine the E1, E2, E3, ubiquitin, POI, and ATP in the reaction buffer.

-

Add the PROTAC at the desired concentration. Include a DMSO-only control.

-

Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using a primary antibody against the POI. A high-molecular-weight smear or distinct bands above the unmodified POI indicate polyubiquitination.

-

This is a quantitative, plate-based immunofluorescence method to measure the levels of a target protein in cells following PROTAC treatment.[4]

Principle: Cells are cultured in a microplate, treated with the PROTAC, and then fixed and permeabilized. The target protein is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is proportional to the amount of protein present.[4]

Methodology:

-

Cell Culture and Treatment:

-

Seed adherent cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a DMSO control.

-

-

Fixing and Permeabilization:

-

Remove the treatment media and wash the cells with PBS.

-

Fix the cells with a solution of 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Incubate with a primary antibody specific to the POI.

-

Wash the cells and incubate with a near-infrared fluorescently labeled secondary antibody. A second antibody for a housekeeping protein (e.g., tubulin) can be used for normalization.

-

-

Data Acquisition and Analysis:

-

Scan the plate using a near-infrared imaging system.

-

Quantify the fluorescence intensity for the POI and the normalization protein.

-

Normalize the POI signal to the housekeeping protein signal.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion and Future Directions

PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple protein inhibition to induced protein elimination.[6][22] The ability to target previously "undruggable" proteins opens up new avenues for treating a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2][22] The modular design of PROTACs provides a versatile platform for optimization, although challenges related to oral bioavailability, cell permeability, and off-target effects remain.[23]

Future research in the field is focused on expanding the repertoire of available E3 ligase ligands, developing more predictive computational models for PROTAC design, and exploring novel delivery strategies to improve the pharmacokinetic properties of these molecules.[15][24] As our understanding of the complex biology of the ubiquitin-proteasome system and ternary complex formation deepens, the rational design of highly potent and selective protein degraders will continue to advance, bringing this transformative technology closer to its full therapeutic potential.

References

- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]

- 6. tandfonline.com [tandfonline.com]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. benchchem.com [benchchem.com]

- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. o2hdiscovery.co [o2hdiscovery.co]

- 16. cytivalifesciences.com [cytivalifesciences.com]

- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Ubiquitination Assay - Profacgen [profacgen.com]

- 22. Biological Characterization and Development Workfl... - ACS Community [communities.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. lifesensors.com [lifesensors.com]

The Chloroacetamide Electrophile: An In-depth Technical Guide to its Reactivity with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloroacetamide group is a potent electrophilic "warhead" extensively utilized in the design of targeted covalent inhibitors and chemical probes.[1][2] Its reactivity, primarily directed towards the nucleophilic thiol group of cysteine residues, allows for the formation of a stable, irreversible thioether bond.[2] This covalent interaction offers significant advantages in drug development, including prolonged target engagement, high potency, and the ability to overcome drug resistance.[3] This in-depth technical guide provides a comprehensive overview of the core principles governing the reactivity of the chloroacetamide group with cysteine residues, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Mechanism of Covalent Modification

The reaction between a chloroacetamide and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The key to this reaction is the nucleophilicity of the cysteine thiol group (-SH).

The Role of Cysteine's Thiol Group

The thiol group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form (S⁻).[6][7] The reactivity of the chloroacetamide is conferred by the electrophilic carbon atom adjacent to the chlorine atom. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom itself renders this carbon susceptible to nucleophilic attack.

The reaction is initiated by the attack of the cysteine thiolate on the electrophilic carbon of the chloroacetamide. This leads to the displacement of the chloride ion as a leaving group and the formation of a stable thioether linkage between the cysteine residue and the acetamide (B32628) moiety.[2] This covalent modification is generally considered irreversible under physiological conditions, resulting in the permanent inactivation or modification of the target protein.[1][2]

Factors Influencing Reactivity

The rate and specificity of the reaction between chloroacetamides and cysteine residues are influenced by several factors:

-

pH: The reaction rate is highly dependent on the pH of the environment.[6] Since the thiolate anion is the more potent nucleophile, the reaction rate increases with pH as the equilibrium shifts towards the deprotonated form of the cysteine thiol. The pKa of the cysteine thiol group in a protein can vary significantly depending on its local microenvironment, which can be exploited to achieve target selectivity.

-

Leaving Group: The nature of the halogen atom in α-haloacetamides affects the reactivity, with the general trend being iodoacetamide (B48618) > bromoacetamide > chloroacetamide.[8] While iodoacetamide is more reactive, it is also more prone to off-target reactions.[9] Chloroacetamide offers a good balance of reactivity and improved selectivity.[10]

-

Steric Hindrance: The accessibility of the cysteine residue within the protein structure and the steric bulk of the chloroacetamide-containing molecule can influence the reaction rate. Substitutions on the α-carbon of the chloroacetamide can also modulate reactivity.[4]

Quantitative Analysis of Reactivity

The reactivity of a covalent inhibitor is often quantified by the second-order rate constant, k, or for enzyme inhibitors, the ratio kinact/KI, where kinact is the maximal rate of inactivation and KI is the concentration of inhibitor required for half-maximal inactivation.

pH-Dependence of the Reaction with Cysteine

The following table summarizes the apparent second-order rate constants for the reaction of chloroacetamide with cysteine at 30°C in the presence of 0.1 M KCl at various pH values, as determined by H. Lindley in 1962.[11] This data clearly illustrates the increase in reaction rate with increasing pH, corresponding to the increased concentration of the reactive thiolate species.

| pH | Apparent Second-Order Rate Constant (l. mole⁻¹ min.⁻¹) |

| 6.5 | 0.05 |

| 7.0 | 0.14 |

| 7.5 | 0.39 |

| 8.0 | 0.95 |

| 8.5 | 2.05 |

| 9.0 | 3.84 |

| 9.5 | 6.00 |

| 10.0 | 8.00 |

| 10.5 | 9.20 |

Data adapted from Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425.[11]

Selectivity Profile

While chloroacetamides are highly reactive towards cysteine, they can also react with other nucleophilic amino acid residues, leading to potential off-target effects. The selectivity of chloroacetamide for cysteine over other amino acids is a crucial consideration in drug design.

| Amino Acid | Nucleophilic Group | General Reactivity with Chloroacetamide | Notes |

| Cysteine | Thiol (-SH) | High | The primary target due to the high nucleophilicity of the thiolate. |

| Methionine | Thioether (-S-CH₃) | Moderate | Can be oxidized, a side reaction that is more pronounced with chloroacetamide compared to iodoacetamide.[12] |

| Histidine | Imidazole Ring | Low to Moderate | Reactivity is generally sluggish and low-yielding compared to cysteine.[13] |

| Lysine | Amine (-NH₂) | Low | Generally much less reactive than cysteine under physiological conditions. |

| Aspartate/Glutamate | Carboxylate (-COO⁻) | Very Low | Generally not considered significant targets for chloroacetamides. |

| Serine/Threonine | Hydroxyl (-OH) | Very Low | The hydroxyl group is a much weaker nucleophile than the thiol group. |

Experimental Protocols for Studying Reactivity

A variety of experimental techniques are employed to characterize the reaction between chloroacetamides and cysteine residues.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Objective: To confirm the formation of a covalent bond between the chloroacetamide-containing compound and the target protein and to identify the specific cysteine residue that is modified.

Methodology:

-

Incubation: The purified target protein is incubated with the chloroacetamide compound at a specific concentration and for a defined period. A control sample without the compound is prepared in parallel.

-

Sample Preparation: The protein samples are denatured, reduced (if necessary to break disulfide bonds, though the target cysteine is expected to be free), and then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[14]

-

Data Analysis: The mass spectra are analyzed to identify peptides that have a mass shift corresponding to the addition of the acetamide moiety (mass of the compound minus the mass of chlorine). The MS/MS fragmentation pattern of the modified peptide is then used to pinpoint the exact cysteine residue that has been modified.[15]

Determination of Reaction Kinetics

Objective: To determine the rate of the covalent reaction, often expressed as the second-order rate constant (k) or kinact/KI for enzyme inhibitors.

Methodology:

-

Assay Setup: A continuous assay that monitors the activity of the target enzyme or a spectroscopic signal that changes upon covalent modification is established.

-

Time-Dependent Inhibition/Modification: The reaction is initiated by adding the chloroacetamide compound to the protein solution. The change in the signal (e.g., enzyme activity, fluorescence) is monitored over time at various concentrations of the compound.

-

Data Analysis: The observed rate constants (kobs) are plotted against the inhibitor concentration. For a simple irreversible reaction, the slope of this plot gives the second-order rate constant. For enzyme inhibitors following the two-step model (E + I ⇌ E·I → E-I), the data is fitted to the appropriate kinetic equations to determine kinact and KI.[16]

Site-Directed Mutagenesis for Target Validation

Objective: To confirm that a specific cysteine residue is essential for the observed covalent modification and functional effect.

Methodology:

-

Primer Design: Mutagenic oligonucleotide primers are designed to change the codon for the target cysteine to a non-nucleophilic amino acid, typically alanine (B10760859) or serine.[17][18]

-

Mutagenesis Reaction: The mutation is introduced into the plasmid DNA encoding the target protein using PCR-based site-directed mutagenesis.[19][20]

-

Protein Expression and Purification: The wild-type and mutant proteins are expressed and purified.